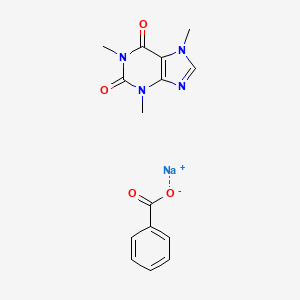

CAFFEINE and SODIUM BENZOATE

CAS No.: 8000-95-1

Cat. No.: VC1943689

Molecular Formula: C15H15N4NaO4

Molecular Weight: 338.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 8000-95-1 |

|---|---|

| Molecular Formula | C15H15N4NaO4 |

| Molecular Weight | 338.29 g/mol |

| IUPAC Name | sodium;1,3,7-trimethylpurine-2,6-dione;benzoate |

| Standard InChI | InChI=1S/C8H10N4O2.C7H6O2.Na/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;8-7(9)6-4-2-1-3-5-6;/h4H,1-3H3;1-5H,(H,8,9);/q;;+1/p-1 |

| Standard InChI Key | JWBPVFVNISJVEM-UHFFFAOYSA-M |

| SMILES | CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC=C(C=C1)C(=O)[O-].[Na+] |

| Canonical SMILES | CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC=C(C=C1)C(=O)[O-].[Na+] |

Introduction

Definition and Chemical Composition

Caffeine and Sodium Benzoate is defined as a mixture of caffeine and sodium benzoate. According to ChEBI (Chemical Entities of Biological Interest), it is used for the treatment of acute respiratory depression associated with overdosage of CNS depressant drugs and also used in combination with ergotamine to prevent vascular headaches . The composition typically contains caffeine and sodium benzoate in equal proportions.

The chemical properties of this compound include:

| Property | Value |

|---|---|

| CAS No. | 8000-95-1 |

| Chemical Name | CAFFEINE-SODIUM BENZOATE |

| Molecular Formula | C15H17N4NaO4 |

| Molecular Weight | 340.31 |

| Synonyms | Annaca, Caffeinebenzoatesodium, Sodium Caffeine Benzoate, Guaranine Sodium Benzoate |

The sodium benzoate component is specifically added to increase the solubility of caffeine, creating a more effective delivery system for the active ingredient . In typical injectable formulations, each milliliter contains 125 mg of anhydrous caffeine and 125 mg of sodium benzoate .

Preparation Methods

The preparation of Caffeine and Sodium Benzoate compositions has evolved to ensure homogeneity and precise dosing. According to patent information, solid homogeneous compositions can be prepared through the following method:

-

Formation of an aqueous solution containing sodium benzoate and caffeine in the desired ratio

This process creates a homogeneous product rather than a simple physical mixture. An example preparation described in patent literature involves:

| Component | Amount |

|---|---|

| Sodium Benzoate | 350 grams (29.4% by weight) |

| Caffeine | 140 grams (11.8% by weight) |

| Water | 700 ml |

This solution contains sodium benzoate/caffeine at a ratio of about 2.5/1, occupies 1,040 ml, and has a specific gravity of 1.144 at room temperature. Upon drying to a water content of 0.16% by weight, a homogeneous solid composition is formed with the same ratio of ingredients .

The process specifications indicate that:

-

The sodium benzoate should be of a physiologically acceptable grade

-

The ease of caffeine dissolution is significantly enhanced when sodium benzoate is dissolved first

-

The two ingredients can be dissolved simultaneously or in any practical manner to form the desired aqueous solution

Analytical Methods for Determination

Isoabsorption Assay Method

One of the primary analytical methods for quantifying Caffeine and Sodium Benzoate is the isoabsorption assay method using UV spectrophotometry. Research has shown that this method provides comparable results to the USP assay method while being faster and more convenient.

The key parameters of this method include:

-

Maximum absorbance of Caffeine at 273 nm

-

Maximum absorbance of Sodium Benzoate at 224 nm

The assay procedure involves:

-

Preparing a concentration of 10 μg/ml each of Sodium Benzoate and Caffeine

-

Recording absorbance at 273 nm and 242 nm

-

Using the absorbance values and specific equation formulas to calculate the content of each component

A comparison of results between the isoabsorption assay method and the USP method showed:

| Component | Isoabsorption Assay | USP Method |

|---|---|---|

| Caffeine | 99.7% | 97.6% |

| Sodium Benzoate | 102.0% | 99.71% |

These results demonstrate that the isoabsorption method provides reliable and accurate determinations comparable to the standard USP method .

HPLC Method

High-performance liquid chromatography (HPLC) has also been employed for the determination of caffeine and sodium benzoate, particularly in beverages. The typical HPLC conditions include:

-

C18 column

-

Mobile phase consisting of aqueous ammonium acetate buffer (pH = 4.2) and acetonitrile (80:20 v/v)

-

Flow rate of 0.8 ml min–1

-

Injection volume of 20 μL

This method has demonstrated excellent recovery rates between 95% and 106%, making it suitable for accurate quantification of these compounds in various product formulations .

Clinical Applications

Respiratory Depression Treatment

Caffeine and Sodium Benzoate Injection has historically been used in conjunction with supportive measures to treat respiratory depression associated with overdosage of CNS depressant drugs, including narcotic analgesics and alcohol . The dosage recommendations for this application are:

-

Usual dose: 0.5 g (7½ grains) as frequently as directed by the physician

-

Maximum safe dose: 0.5 g

Administration routes include intramuscular injection or, in emergency respiratory failure, slow intravenous injection. The manufacturer recommends intramuscular injection of 500 mg of the drug (about 250 mg of anhydrous caffeine) or a maximum single dose of 1 gram (about 500 mg of anhydrous caffeine) .

Electroconvulsive Therapy (ECT) Applications

More recent research has explored the use of Caffeine and Sodium Benzoate as a pretreatment for electroconvulsive therapy. Studies have investigated its effects on:

-

Seizure duration

-

Reduction in Hamilton Depression Scale scores

-

Memory assessment

-

Clinical response to ECT

One study found that "pretreatment with caffeine sodium benzoate may be an effective and safe technique to augment ECT and increase seizure duration" . Another study noted that "caffeine-modified ECT differs from unmodified ECT in speed of response and the effects on cognitive tests" .

For this application, the compound is typically compounded by inpatient pharmacy departments using the following formula:

-

12.5 g of anhydrous caffeine

-

12.5 g of sodium benzoate

-

Sufficient quantity of sterile water for injection to make 100 mL

Post-Dural Puncture Headache (PDPH)

Seven studies evaluated the use of Caffeine and Sodium Benzoate for the treatment of post-dural puncture headache (PDPH), with two studies recommending its use for this condition .

Side Effects and Toxicity Profile

The clinical use of Caffeine and Sodium Benzoate carries potential risks that must be carefully considered. Large doses of caffeine may produce a range of adverse effects, including:

| System Affected | Adverse Effects |

|---|---|

| Central Nervous System | Headache, excitement, agitation, anxiety neurosis-like condition, scintillating scotoma, hyperesthesia |

| Sensory | Tinnitus |

| Muscular | Muscle tremors or twitches |

| Cardiovascular | Tachycardia, extrasystoles, other cardiac arrhythmias |

| Renal | Diuresis |

Acute toxicity involving caffeine has been reported rarely. Symptoms of overdosage progress from mild to severe:

-

Mild symptoms: Delirium, insomnia, diuresis, dehydration, and fever

-

Severe symptoms: Cardiac arrhythmias and clonic-tonic convulsions

Fatal doses have been documented:

-

In adults: IV doses of 57 mg/kg of body weight

-

In adults: Oral doses of 18.50 grams

-

In a 5-year-old patient: Approximately 3 grams of caffeine (oral)

Treatment of convulsions may include IV administration of diazepam or a barbiturate such as pentobarbital sodium.

Additional pharmacological concerns include:

-

Caffeine may enhance the cardiac inotropic effects of β-adrenergic stimulating agents

-

Caffeine can increase its own metabolism and that of other drugs, including phenobarbital and aspirin

-

Further CNS depression may occur when already depressed patients are too vigorously treated with Caffeine and Sodium Benzoate Injection

Applications in the Food and Beverage Industry

Caffeine and Sodium Benzoate compositions have found significant applications in the beverage industry. The homogeneous solid compositions prepared through the aqueous solution method have several advantages over physical mixtures:

-

Eliminates stringent specifications for particle size and densities previously required

-

Provides preciseness in formulation that can be easily duplicated in subsequent manufacturing operations

-

Simplifies handling and dosing in beverage preparation procedures

These compositions can be readily dissolved in an aqueous syrup which is useful for forming beverages. The solid composition dissolves in water giving an essentially clear solution—for example, 4.9 grams dissolving in 7.0 ml of water .

Prevalence in Sports Drinks

Research has examined the presence and concentrations of caffeine and sodium benzoate in commercial sports drinks. One study analyzing 105 samples from 21 different brands found:

| Component | Iranian Brands (ppm) | Foreign Brands (ppm) |

|---|---|---|

| Sodium Benzoate | 147.72 | 19.43 |

| Potassium Sorbate | 11.54 | 4.91 |

The maximum amount of sodium benzoate detected was 251.50 ± 18.69 ppm, while caffeine content ranged from 293.48 ± 14.33 to 607.32 ± 135.33 ppm . These findings highlight significant differences in formulation approaches between brands and regions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume